molecular formula C8H6O3 B593408 2H,6H-Oxeto[2,3-f][1,3]benzodioxole CAS No. 130576-77-1

2H,6H-Oxeto[2,3-f][1,3]benzodioxole

Cat. No.: B593408
CAS No.: 130576-77-1
M. Wt: 150.133
InChI Key: AKFLYUGOENFUNM-UHFFFAOYSA-N
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Description

Overview of Benzodioxole Chemistry in Heterocyclic Compounds Research

The 1,3-benzodioxole (B145889) moiety, also known as methylenedioxybenzene, is a prominent heterocyclic system consisting of a benzene (B151609) ring fused to a five-membered dioxole ring. Current time information in Bangalore, IN.hmdb.ca This structural unit is not merely a synthetic curiosity but is found in a wide array of natural products, including safrole (a primary component of sassafras oil), and is a key structural motif in many pharmaceuticals and agrochemicals. researchgate.netwikipedia.org

The presence of the dioxole ring significantly influences the electronic properties of the attached benzene ring, making the system electron-rich and susceptible to various chemical transformations. Current time information in Bangalore, IN. In medicinal chemistry, benzodioxole derivatives have been explored for a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. nih.gov For instance, certain benzodioxole-propanamide hybrids have been investigated as modulators of AMPA receptors for their potential in treating Parkinson's disease. nih.gov The versatility of the benzodioxole scaffold makes it a valuable building block in the synthesis of more complex molecules. researchgate.netresearchgate.net

Significance of Fused Oxetane (B1205548) Ring Systems in Organic Synthesis and Medicinal Chemistry

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has emerged as a highly valuable motif in modern medicinal chemistry. molaid.com Despite its inherent ring strain (approximately 106 kJ/mol), the oxetane ring is surprisingly stable under many physiological and synthetic conditions. acs.orgnih.gov Its incorporation into drug candidates is a strategic approach to fine-tune physicochemical properties. googleapis.com

Key advantages of including an oxetane moiety are:

Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a molecule, a critical parameter for drug efficacy. beilstein-journals.org

Metabolic Stability: Substitution with an oxetane can block sites of metabolic degradation, thereby increasing the half-life of a drug. molaid.com

Modulation of Basicity: An oxetane ring positioned near a basic nitrogen atom can lower its pKa, which can be beneficial for optimizing a drug's pharmacokinetic profile. acs.org

Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved binding affinity and selectivity for biological targets. googleapis.combeilstein-journals.org

The synthesis of molecules containing fused oxetane rings can be achieved through various methods, with the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, being a classic and powerful tool. nih.govrsc.orgyoutube.com

Structural Distinctiveness and Research Interest in 2H,6H-Oxeto[2,3-f]Current time information in Bangalore, IN.acs.orgbenzodioxole

The structure of 2H,6H-Oxeto[2,3-f] Current time information in Bangalore, IN.acs.orgbenzodioxole is unique in that it brings together the electron-rich aromatic system of benzodioxole and the strained, polar, three-dimensional oxetane ring in a fused arrangement. This fusion creates a rigid, tricyclic architecture. The formal name indicates that an oxetane ring is fused to the 'f' face of the 1,3-benzodioxole system.

While dedicated studies on this specific molecule are not prevalent, its structure alone warrants research interest. The combination of these two important pharmacophores could potentially lead to novel compounds with interesting biological activities. The rigid conformation imposed by the fusion could lock the molecule into a specific shape, potentially enhancing its interaction with biological targets. Synthetic chemists might be interested in developing efficient routes to this scaffold, possibly via an intramolecular Paternò-Büchi reaction on a precursor derived from sesamol (B190485) (3,4-methylenedioxyphenol).

Historical Context and Evolution of Research on Related Architectures

The study of benzodioxole derivatives has a rich history, stemming from the investigation of natural products in the 19th and early 20th centuries. The recognition of the methylenedioxy group as a key component of compounds like piperine (B192125) (from black pepper) and safrole spurred further synthetic exploration. researchgate.net Over the decades, the synthesis of 1,3-benzodioxole itself has been refined, with common methods involving the reaction of catechol with dihalomethane or other methylene (B1212753) sources. wikipedia.org Research has since branched into creating a vast library of derivatives for applications ranging from fragrances to pharmaceuticals. researchgate.netyoutube.com

The chemistry of oxetanes, while known for over a century, has seen a significant resurgence in interest in the last two to three decades, driven primarily by the pharmaceutical industry. molaid.comgoogleapis.com Initially viewed as somewhat exotic and difficult to handle due to ring strain, their value in drug design is now widely recognized. chemicalbook.com This has led to the development of new and improved synthetic methods for their preparation. acs.orgmdpi.com

Research on related fused systems, such as the furo[2,3-f] Current time information in Bangalore, IN.acs.orgbenzodioxole core found in some spiro-oxindole compounds, provides a glimpse into the potential of such fused architectures. google.com These compounds have been investigated as modulators of voltage-gated sodium channels, highlighting the therapeutic possibilities for complex molecules built upon the benzodioxole framework. google.com The evolution of research from simple, individual heterocycles to complex, fused systems represents a natural progression in the quest for novel chemical matter with enhanced properties.

Data Tables

The following tables provide physicochemical data for the parent heterocyclic compounds that constitute the 2H,6H-Oxeto[2,3-f] Current time information in Bangalore, IN.acs.orgbenzodioxole scaffold.

Table 1: Properties of 1,3-Benzodioxole

Property Value Reference(s)
IUPAC Name 2H-1,3-benzodioxole wikipedia.org
Other Names 1,2-Methylenedioxybenzene wikipedia.org
CAS Number 274-09-9 wikipedia.org
Chemical Formula C₇H₆O₂ hmdb.cawikipedia.org
Molar Mass 122.123 g/mol hmdb.cawikipedia.org
Appearance Colorless liquid wikipedia.org
Density 1.064 g/cm³ wikipedia.org

| Boiling Point | 172–173 °C | wikipedia.org |

Table 2: Properties of Oxetane

Property Value Reference(s)
IUPAC Name Oxetane molaid.com
Other Names Trimethylene oxide -
CAS Number 503-30-0 -
Chemical Formula C₃H₆O -
Molar Mass 58.08 g/mol -
Appearance Colorless liquid -
Density 0.893 g/cm³ -
Boiling Point 49–50 °C -

| Ring Strain Energy | ~106 kJ/mol | acs.org |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130576-77-1

Molecular Formula

C8H6O3

Molecular Weight

150.133

InChI

InChI=1S/C8H6O3/c1-5-3-9-6(5)2-8-7(1)10-4-11-8/h1-2H,3-4H2

InChI Key

AKFLYUGOENFUNM-UHFFFAOYSA-N

SMILES

C1C2=CC3=C(C=C2O1)OCO3

Synonyms

6H-Oxeto[2,3-f]-1,3-benzodioxole (9CI)

Origin of Product

United States

Synthetic Methodologies for 2h,6h Oxeto 2,3 F 1 2 Benzodioxole and Its Derivatives

Retrosynthetic Analysis of the Oxeto[2,3-f]magtech.com.cnnih.govbenzodioxole Skeleton

A retrosynthetic analysis of the 2H,6H-Oxeto[2,3-f] magtech.com.cnnih.govbenzodioxole skeleton reveals several potential pathways for its construction. The primary disconnections focus on the formation of the strained oxetane (B1205548) ring, which is generally the most challenging step in the synthesis.

Two main strategies can be envisioned:

[2+2] Cycloaddition Disconnection: The oxetane ring can be disconnected via a [2+2] cycloaddition pathway. This approach, based on the Paternò-Büchi reaction, retrosynthetically cleaves the C-C and C-O bonds of the oxetane formed between the aromatic ring and the adjacent carbon atoms. This leads to a carbonyl precursor and an alkene. For the target molecule, this translates to a reaction between an excited carbonyl compound and a double bond integrated within the benzodioxole system, or more plausibly, an intramolecular variant starting from a functionalized 1,3-benzodioxole (B145889) precursor bearing a tethered carbonyl group.

Intramolecular Cyclization Disconnection (C-O Bond Formation): A second common approach involves disconnecting one of the C-O bonds of the oxetane ring. This retrosynthetic step points towards an intramolecular Williamson ether synthesis. The precursor for such a cyclization would be a substituted 1,3-benzodioxole derivative featuring a nucleophilic hydroxyl group and an adjacent carbon atom bearing a suitable leaving group. This precursor, a 1,3-halohydrin or a related tosylate, could be derived from a precursor diol, which in turn could be synthesized from a starting material like sesamol (B190485) (3,4-methylenedioxyphenol).

These retrosynthetic pathways suggest that readily available and well-studied 1,3-benzodioxole derivatives can serve as logical starting points for the synthesis of the target fused heterocyclic system.

Synthetic Routes to the Core 2H,6H-Oxeto[2,3-f]magtech.com.cnnih.govbenzodioxole Structure

Building the core oxeto-benzodioxole structure requires specialized methods capable of forming the strained four-membered ether ring fused to the aromatic system.

The Paternò-Büchi reaction is a powerful photochemical method for synthesizing oxetane rings through the [2+2] photocycloaddition of an electronically excited carbonyl compound with a ground-state alkene. wikipedia.orgnih.gov This reaction typically proceeds via a triplet excited state of the carbonyl, leading to a 1,4-diradical intermediate that subsequently cyclizes to form the oxetane. cambridgescholars.com

For the synthesis of the 2H,6H-Oxeto[2,3-f] magtech.com.cnnih.govbenzodioxole core, an intramolecular Paternò-Büchi reaction would be a plausible strategy. This would involve a 1,3-benzodioxole derivative functionalized with a tethered aldehyde or ketone. For instance, a precursor like 5-allyl-1,3-benzodioxole (safrole) could be modified to introduce a carbonyl group at a suitable position to facilitate intramolecular photocycloaddition.

The stereoselectivity of the Paternò-Büchi reaction is often dependent on the stability of the intermediary diradicals, which can be influenced by stereoelectronic effects. arkat-usa.org In reactions involving furan (B31954) derivatives, for example, exo-selectivity is often observed due to favorable orbital interactions in the transition state. arkat-usa.org A similar analysis would be crucial in predicting the stereochemical outcome for the oxeto-benzodioxole system.

Table 1: Examples of Paternò-Büchi Reactions for Oxetane Formation

Carbonyl Compound Alkene Conditions Product Yield Reference
Benzaldehyde 2-Methyl-2-butene Ultraviolet Light Mixture of isomers - wikipedia.org
Benzophenone Ethyl vinyl ether Photochemical 2-Ethoxy-4,4-diphenyl-oxetane - nih.gov
Acetone (E)-1,2-Dicyanoethene Photochemical Stereospecific oxetane 54% cambridgescholars.com

This table presents analogous reactions as direct synthesis data for the target compound is not available.

Intramolecular cyclization is a fundamental approach for forming strained rings. acs.org The synthesis of oxetanes via C-O bond formation, typically through a Williamson ether synthesis-type mechanism, is a well-established method. magtech.com.cn This strategy requires a precursor molecule containing both a hydroxyl group and a good leaving group in a 1,3-relationship.

To construct the 2H,6H-Oxeto[2,3-f] magtech.com.cnnih.govbenzodioxole skeleton, a synthetic sequence could begin with a substituted 1,3-benzodioxole, such as 5-hydroxy-1,3-benzodioxole. Functionalization of the aromatic ring at the adjacent position with a two-carbon unit, followed by conversion into a 1,3-diol, would provide the key precursor. Subsequent selective activation of one hydroxyl group (e.g., conversion to a tosylate or halide) would set the stage for a base-mediated intramolecular cyclization to furnish the fused oxetane ring. The kinetics of forming four-membered rings can be slow, often requiring strong bases and good leaving groups to achieve acceptable yields. acs.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product that incorporates portions of all starting materials. mdpi.comresearchgate.net While not a classical method for simple oxetane synthesis, an MCR could potentially be designed for the convergent assembly of the oxeto-benzodioxole system.

A hypothetical MCR could involve the reaction of a substituted catechol, a dihalomethane, and a third component bearing the necessary functionality to form the oxetane ring in a tandem sequence. Isocyanide-based MCRs, such as the Ugi or Passerini reactions, are particularly versatile for creating molecular diversity and could be adapted for this purpose. mdpi.com For instance, a carefully designed bifunctional reactant could participate in an MCR, followed by a subsequent intramolecular cyclization step to form the fused heterocyclic product. windows.net Such strategies are at the forefront of modern heterocyclic synthesis and offer a powerful, albeit challenging, route to novel scaffolds. nih.govresearchgate.net

Strategies for Derivatization of the 2H,6H-Oxeto[2,3-f]magtech.com.cnnih.govbenzodioxole Scaffold

Once the core skeleton is synthesized, further functionalization can be explored to generate a library of derivatives. The reactivity of the benzodioxole moiety offers a clear avenue for such modifications.

The 1,3-benzodioxole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The fused dioxole ring acts as an activating, ortho-, para-directing group. In the 2H,6H-Oxeto[2,3-f] magtech.com.cnnih.govbenzodioxole system, the positions on the aromatic ring are electronically distinct, and substitution will be directed to the most nucleophilic site, typically para to one of the oxygen atoms.

Common electrophilic substitution reactions that can be applied include:

Acylation: Friedel-Crafts acylation can introduce ketone functionalities. For example, the acylation of 1,3-benzodioxole with propionic anhydride (B1165640) can yield 1-(benzo[d] magtech.com.cnnih.govdioxol-5-yl)propan-1-one. nih.gov

Halogenation: Bromination or chlorination can introduce halogen atoms onto the aromatic ring, which can serve as handles for further cross-coupling reactions.

Nitration: Introduction of a nitro group can be achieved, which can then be reduced to an amino group, providing a point for further derivatization.

Formylation: Vilsmeier-Haack or Duff reactions can be used to install an aldehyde group.

The specific regioselectivity of these reactions on the fused oxeto-benzodioxole system would need to be determined experimentally, as the fused oxetane ring may exert steric or electronic influences on the substitution pattern.

Table 2: Examples of Electrophilic Substitution on the 1,3-Benzodioxole Ring

Reaction Type Reagents Conditions Major Product Reference
Acylation Propionic anhydride, Aquivion SO3H® 120 °C 1-(1,3-Benzodioxol-5-yl)propan-1-one nih.gov
Friedel-Crafts Benzoic acid derivatives, P2O5 Room Temp, 18h 2-(6-Benzoyl-1,3-benzodioxol-5-yl)acetate nih.gov
Esterification Methanol, Oxalyl chloride 0 °C to RT Methyl 2-(1,3-benzodioxol-5-yl)acetate nih.govnajah.edu

This table provides examples of reactions on the parent 1,3-benzodioxole system to illustrate potential derivatization strategies.

Modification of the Oxetane Ring System

The modification of the pre-formed 2H,6H-Oxeto[2,3-f] researchgate.netacs.orgbenzodioxole system primarily involves reactions targeting the strained oxetane ring. The inherent ring strain of oxetanes (approximately 106 kJ/mol) facilitates a variety of ring-opening reactions, providing a pathway to functionalized benzodioxole derivatives. nih.gov

Acid-catalyzed ring-opening is a common strategy. In the presence of a Brønsted acid like triflimide (Tf₂NH) or a Lewis acid, the oxetane oxygen is protonated or coordinated, activating the ring for nucleophilic attack. nih.govacs.org Reaction with water would yield a diol, while alcohols would produce a hydroxy ether. This approach can be used to introduce new functional groups and expand the molecular complexity. For instance, the reaction of 3-aryloxetan-3-ols with diols, catalyzed by Tf₂NH, results in the formation of 1,4-dioxanes through an annulation process involving oxetane ring opening. nih.gov

Nucleophilic ring-opening can also be achieved under basic or neutral conditions with a range of nucleophiles. This transformation is valuable for creating C-O, C-N, C-S, and C-C bonds. The regioselectivity of the attack is influenced by both steric and electronic factors of the substituents on the oxetane ring. magtech.com.cn For example, intramolecular cyclization of 3-amido oxetanes can be catalyzed by Indium(III) triflate (In(OTf)₃) to produce oxazolines, demonstrating a powerful method for converting the oxetane into a different heterocyclic system. nih.gov

Stereoselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure derivatives of 2H,6H-Oxeto[2,3-f] researchgate.netacs.orgbenzodioxole is crucial for applications in medicinal chemistry and materials science. Stereoselectivity can be introduced either by using chiral starting materials or by employing chiral catalysts or auxiliaries during the synthesis.

One prominent strategy involves the enantioselective ring-opening of meso-oxetanes or the kinetic resolution of racemic oxetanes. Chiral catalysts, such as chiral phosphoric acids or metal-salen complexes, have been effectively used for the desymmetrization of 3-substituted oxetanes. nih.govbeilstein-journals.org For instance, a chiral phosphoric acid catalyst has been successfully employed in the enantioselective synthesis of 1,4-dioxanes from oxetane intermediates. nih.gov

Alternatively, the oxetane ring itself can be constructed stereoselectively. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can proceed with high diastereoselectivity. When a chiral auxiliary or a chiral Lewis acid is used, this reaction can be rendered enantioselective. researchgate.net Irradiating mixtures of aromatic aldehydes and silyl (B83357) enol ethers can produce 3-(silyloxy)oxetanes with high simple and facial diastereoselectivity. researchgate.net Applying this methodology to a chiral benzodioxole-derived alkene or aldehyde could provide a direct route to chiral 2H,6H-Oxeto[2,3-f] researchgate.netacs.orgbenzodioxole derivatives.

Catalytic Approaches in the Synthesis of Oxeto[2,3-f]researchgate.netacs.orgbenzodioxole Analogues

Catalysis offers efficient, selective, and sustainable routes for the synthesis of complex molecules like oxeto[2,3-f] researchgate.netacs.orgbenzodioxole analogues. Transition metal catalysis, organocatalysis, and photo/electrocatalysis each provide unique advantages in constructing and functionalizing this heterocyclic system.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of aromatic systems. For analogues of 2H,6H-Oxeto[2,3-f] researchgate.netacs.orgbenzodioxole, the Suzuki-Miyaura coupling is particularly useful for introducing aryl or heteroaryl substituents onto the benzodioxole core.

A plausible synthetic route would involve the preparation of a halogenated precursor, such as 8-bromo-2H,6H-Oxeto[2,3-f] researchgate.netacs.orgbenzodioxole. This intermediate could then undergo a palladium-catalyzed Suzuki-Miyaura coupling with a variety of boronic acids or esters. Based on analogous reactions with 6-bromobenzo[d] researchgate.netacs.orgdioxole derivatives, a catalyst system such as PdCl₂(PPh₃)₂ with a suitable base (e.g., K₂CO₃) would be effective. researchgate.net This strategy allows for the late-stage functionalization of the molecule, enabling the rapid synthesis of a library of analogues with diverse electronic and steric properties. magtech.com.cnresearchgate.net

Boronic Acid Partner (Ar-B(OH)₂)Catalyst/LigandBaseSolventPotential Product (Ar- at position 8)
Phenylboronic acidPdCl₂(PPh₃)₂ / PPh₃K₂CO₃Toluene/H₂O8-phenyl-2H,6H-Oxeto[2,3-f] researchgate.netacs.orgbenzodioxole
4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ / PPh₃K₂CO₃Toluene/H₂O8-(4-methoxyphenyl)-2H,6H-Oxeto[2,3-f] researchgate.netacs.orgbenzodioxole
Thiophene-2-boronic acidPdCl₂(PPh₃)₂ / PPh₃K₂CO₃Toluene/H₂O8-(thiophen-2-yl)-2H,6H-Oxeto[2,3-f] researchgate.netacs.orgbenzodioxole
Pyridin-3-ylboronic acidPdCl₂(PPh₃)₂ / PPh₃K₂CO₃Toluene/H₂O8-(pyridin-3-yl)-2H,6H-Oxeto[2,3-f] researchgate.netacs.orgbenzodioxole

Organocatalysis in Oxetane Formation

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds. In the context of oxetane formation, organocatalysts can promote key bond-forming reactions with high efficiency and stereoselectivity.

The intramolecular Williamson etherification to form the oxetane ring can be catalyzed by organic bases. More advanced applications include the use of chiral organocatalysts to achieve asymmetry. For example, the desymmetrization of 3-substituted oxetanes via ring-opening has been accomplished using catalysts like chiral phosphoric acids and squaramides. beilstein-journals.org

Furthermore, Brønsted acids can catalyze the formation of the oxetane ring through the activation of suitable precursors. nih.gov For instance, an appropriately substituted benzodioxole bearing a 1,3-diol functionality could undergo an acid-catalyzed dehydration and cyclization to form the fused oxetane ring. This metal-free approach is advantageous as it often proceeds under mild conditions and generates water as the only byproduct. nih.govacs.org

Photochemical and Electrochemical Synthetic Methods

Photochemical and electrochemical methods offer unique pathways for ring formation and functionalization, often proceeding under mild conditions without the need for harsh reagents.

The Paternò-Büchi reaction, the [2+2] photocycloaddition of an alkene and a carbonyl compound, is the most direct photochemical method for constructing an oxetane ring. magtech.com.cnbeilstein-journals.org A potential route to 2H,6H-Oxeto[2,3-f] researchgate.netacs.orgbenzodioxole could involve the irradiation of a solution containing a benzodioxole derivative with an exocyclic double bond (e.g., safrole) and a simple carbonyl compound like formaldehyde (B43269) or acetone. This reaction can form multiple regioisomers, and selectivity is a key challenge. Visible-light-mediated Paternò-Büchi reactions have also been developed, offering a milder alternative to UV irradiation. beilstein-journals.org

Electrochemical methods can be employed to generate reactive intermediates for oxetane synthesis. For example, the electrochemical synthesis of allylic amines from alkenes could be used to prepare precursors for subsequent cyclization. acs.orgnih.gov Another approach involves the use of photoredox catalysis to generate radicals that can participate in cyclization reactions. A photocatalytic C-H functionalization of an alcohol tethered to a benzodioxole could initiate a sequence leading to the oxetane ring, representing a modern and atom-economical approach. nih.gov

Green Chemistry Principles in Oxeto[2,3-f]researchgate.netacs.orgbenzodioxole Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis. These principles can be applied to the synthesis of 2H,6H-Oxeto[2,3-f] researchgate.netacs.orgbenzodioxole and its derivatives to create more sustainable processes.

Key strategies include:

Catalysis: Employing catalytic methods (transition metal, organo-, or photocatalysis) is inherently greener than using stoichiometric reagents, as it reduces waste generation. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Photocycloadditions and intramolecular cyclizations are often highly atom-economical.

Energy Efficiency: Using alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov These techniques have been successfully applied to accelerate the synthesis of various heterocyclic compounds. nih.gov

Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For example, performing reactions in water, ethanol, or under solvent-free conditions enhances the green profile of the synthesis.

Waste Prevention: The choice of synthetic route and purification method should aim to minimize the production of hazardous waste. Transitioning from stoichiometric reagents to catalytic systems is a primary way to achieve this. nih.gov

By integrating these principles, the synthesis of 2H,6H-Oxeto[2,3-f] researchgate.netacs.orgbenzodioxole analogues can be made more efficient, cost-effective, and environmentally benign.

Advanced Structural Characterization and Spectroscopic Analysis of 2h,6h Oxeto 2,3 F 1 2 Benzodioxole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of 2H,6H-Oxeto[2,3-f] ipb.ptemerypharma.combenzodioxole compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the molecule.

¹H and ¹³C NMR Chemical Shift Assignments

The one-dimensional ¹H and ¹³C NMR spectra are the first step in the structural characterization process, offering crucial information about the different types of protons and carbons present in the molecule. emerypharma.com The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus.

For the parent 1,3-benzodioxole (B145889) moiety, characteristic signals are observed. chemicalbook.comchemicalbook.com In the ¹H NMR spectrum of 1,3-benzodioxole, the methylene (B1212753) protons of the dioxole ring typically appear as a singlet around 5.90 ppm, while the aromatic protons resonate in the region of 6.81 ppm. chemicalbook.com The corresponding ¹³C NMR spectrum shows the methylene carbon at approximately 101.1 ppm and the aromatic carbons at distinct chemical shifts. chemicalbook.com

In substituted derivatives of 2H,6H-Oxeto[2,3-f] ipb.ptemerypharma.combenzodioxole, the chemical shifts are influenced by the nature and position of the substituents. For instance, in a spiro[furo[2,3-f] ipb.ptemerypharma.combenzodioxole-7,3′-indol]-2′(1′H)-one derivative, the methylene protons of the benzodioxole ring appear at 5.93 ppm, while the aromatic protons of this moiety are observed at 6.26 ppm and 6.67 ppm. google.com The protons of the oxetane (B1205548) ring will have their own characteristic chemical shifts, which are crucial for confirming the presence and structure of this ring system.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Benzodioxole Derivatives

CompoundNucleusChemical Shift (ppm)MultiplicitySolvent
1,3-Benzodioxole¹H5.90sCDCl₃
6.81m
¹³C101.1CDCl₃
108.7, 121.9, 146.7
Spiro[furo[2,3-f] ipb.ptemerypharma.combenzodioxole-7,3′-indol]-2′(1′H)-one¹H5.93sCDCl₃
6.26s
6.67s
3-(6-hydroxy-1,3-benzodioxol-5-yl)-1,3-bis(hydroxymethyl)-1,3-dihydro-2H-indol-2-one¹³C101.1DMSO-d₆
98.0, 108.6, 108.7
143.9, 146.7, 150.5

Data compiled from various sources. chemicalbook.comchemicalbook.comgoogle.com

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides information on the types of nuclei present, two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure. emerypharma.com For 2H,6H-Oxeto[2,3-f] ipb.ptemerypharma.combenzodioxole derivatives, COSY spectra would confirm the coupling between protons on the oxetane ring and any adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range couplings). This is crucial for piecing together the molecular skeleton, for example, by correlating the protons of the oxetane ring with the carbons of the benzodioxole system. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This is vital for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the oxetane and benzodioxole rings.

Dynamic NMR Studies on Conformational Exchange

Dynamic NMR (DNMR) is employed to study molecules that are undergoing conformational changes at a rate comparable to the NMR timescale. researchgate.net For flexible molecules like some 2H,6H-Oxeto[2,3-f] ipb.ptemerypharma.combenzodioxole derivatives, DNMR can provide valuable information about the energy barriers associated with processes such as ring flipping or rotation around single bonds. researchgate.net By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals, which can be analyzed to determine the rates of exchange and the thermodynamic parameters of the conformational process. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. rsc.org

For 2H,6H-Oxeto[2,3-f] ipb.ptemerypharma.combenzodioxole compounds, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is a critical piece of information for structure elucidation. The fragmentation pattern observed in the mass spectrum can also offer clues about the different structural motifs present in the molecule. For example, the cleavage of the oxetane ring or the loss of substituents from the benzodioxole ring would result in characteristic fragment ions. miamioh.edunih.gov The molecular ion peak (M+) for the parent 1,3-benzodioxole is observed at a mass-to-charge ratio (m/z) of 122. nist.gov

Table 2: Mass Spectrometry Data for 1,3-Benzodioxole

Ionm/zRelative Intensity
[M-H]⁺121100.0
[M]⁺12282.9
[M+H]⁺1236.9

Data from NIST WebBook. chemicalbook.comnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

For 2H,6H-Oxeto[2,3-f] ipb.ptemerypharma.combenzodioxole compounds, the IR spectrum would show characteristic absorption bands for the C-O-C stretching vibrations of the ether linkages in both the oxetane and dioxole rings. The aromatic C-H and C=C stretching and bending vibrations of the benzene (B151609) ring would also be prominent. For example, the IR spectrum of 1,3-benzodioxole-5-carboxylic acid shows strong absorptions corresponding to the carboxylic acid group (O-H and C=O stretching) in addition to the bands for the benzodioxole moiety. nist.gov

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeWavenumber (cm⁻¹)
C-O-C (ether)Stretching1000-1300
Aromatic C=CStretching1400-1600
Aromatic C-HStretching3000-3100
Aromatic C-HBending (out-of-plane)690-900

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While NMR provides detailed information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. researchgate.net By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For 2H,6H-Oxeto[2,3-f] ipb.ptemerypharma.combenzodioxole compounds, an X-ray crystal structure would provide unambiguous confirmation of the connectivity and stereochemistry. It would also reveal the conformation of the fused ring system and the packing of the molecules in the crystal lattice. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the physical properties of the compound.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular dichroism (CD) spectroscopy is a powerful chiroptical technique for the stereochemical elucidation of chiral molecules in solution. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. For derivatives of 2H,6H-Oxeto[2,3-f] rsc.orgrsc.orgbenzodioxole, the inherent chirality, typically arising from stereogenic centers on the oxetane ring, can be investigated by analyzing the CD spectrum. The resulting spectrum, a plot of molar circular dichroism (Δε) versus wavelength, provides crucial information about the absolute configuration and conformational preferences of the molecule.

The electronic transitions of the 1,3-benzodioxole chromophore are central to the CD analysis of these compounds. The benzodioxole moiety gives rise to characteristic absorption bands in the ultraviolet (UV) region, which become CD-active in a chiral environment. The sign and magnitude of the observed Cotton effects—the characteristic peaks or troughs in a CD spectrum—are exquisitely sensitive to the spatial arrangement of substituents around the chromophore.

While specific CD spectroscopic data for chiral derivatives of 2H,6H-Oxeto[2,3-f] rsc.orgrsc.orgbenzodioxole are not extensively documented in publicly available literature, the principles of analysis can be effectively illustrated by examining structurally related chiral compounds containing the 1,3-benzodioxole or similar furofuran lignan (B3055560) core structures.

Detailed Research Findings from Analogous Compounds

Studies on chiral spiro[1,3-benzodioxole-methanocyclooct[b]indole] have demonstrated the utility of CD spectroscopy in determining the absolute configuration of molecules containing the 1,3-benzodioxole chromophore. rsc.orgnih.gov In such systems, the electronic transitions of the benzodioxole ring become optically active due to the chiral environment imposed by the rest of the molecule. However, the application of semi-empirical sector rules to predict the absolute configuration based on the sign of the Cotton effects can be complex, especially in molecules with multiple chromophores where transannular interactions may occur. nih.gov

A more robust approach often involves the comparison of experimental CD spectra with those predicted by quantum-chemical calculations. This is particularly valuable for complex structures where empirical rules may not be reliable.

Furthermore, extensive research on furofuran lignans (B1203133), which possess a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, provides a wealth of analogous data. rsc.orgresearchgate.netresearchgate.netresearchgate.netnih.gov Lignans such as sesamin (B1680957) and episesamin are structurally related to the core of interest and their chiroptical properties have been well-characterized. For instance, the absolute configuration of various 1,4-benzodioxane (B1196944) lignans, including eusiderins, has been successfully determined through the analysis of their CD spectra. nih.govacs.org The stereochemistry at the benzylic positions significantly influences the sign and intensity of the Cotton effects associated with the aromatic chromophores.

The CD spectra of these lignans typically exhibit multiple Cotton effects corresponding to the π-π* transitions of the aromatic rings. The signs of these effects are directly related to the spatial orientation of the aryl groups. For example, in many furofuran lignans, a positive Cotton effect at longer wavelengths is often associated with a specific absolute configuration at the stereogenic centers.

The table below presents illustrative CD spectral data for chiral lignans that are structurally analogous to derivatives of 2H,6H-Oxeto[2,3-f] rsc.orgrsc.orgbenzodioxole. This data highlights how the sign of the Cotton effect (CE) at specific wavelengths (λ) can be correlated with the absolute configuration of the molecule.

CompoundSolventλ (nm)Δε (M-1cm-1)AssignmentReference
(-)-Eusiderin AMeOH290-2.5(2R, 3R) nih.gov
(-)-Eusiderin BMeOH285-3.0(2R, 3R) nih.gov
(+)-Eusiderin CMeOH292+1.8(2S, 3S) nih.gov
(+)-SesaminEtOH292+3.4(1R,2R,5R,6R) cftri.res.innih.gov
(-)-Asarinin ((+)-Episesamin)EtOH294-4.5(1S,2S,5R,6R) nih.gov

This table is illustrative and compiled from data on analogous compounds. The specific values for derivatives of 2H,6H-Oxeto[2,3-f] rsc.orgrsc.orgbenzodioxole may differ.

Computational Chemistry and Theoretical Investigations of 2h,6h Oxeto 2,3 F 1 2 Benzodioxole

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules. For 1,3-benzodioxole (B145889) derivatives, theoretical studies often employ quantum chemical calculations to explore their efficacy as corrosion inhibitors. researchgate.net Such calculations determine the relationship between the molecule's structure and its chemical reactivity. While specific data for 2H,6H-Oxeto[2,3-f] researchgate.netnih.govbenzodioxole is not available, studies on related structures utilize semiempirical methods like AM1, PM3, and MNDO, as well as Density Functional Theory (DFT), to analyze the electronic structure. researchgate.net These methods help in understanding the distribution of electron density and identifying the regions of the molecule most likely to interact with other chemical species.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules, including their conformational flexibility and interactions with solvents. While MD studies specific to 2H,6H-Oxeto[2,3-f] researchgate.netnih.govbenzodioxole are not found, research on other complex heterocyclic systems demonstrates the utility of this approach. For example, MD simulations have been used to assess the stability of benzothiazole (B30560) derivatives within the active site of enzymes like acetylcholinesterase. nih.gov These simulations show how the compound's structure fluctuates over time and how it remains stable through interactions with its environment. nih.gov A similar approach could be applied to 2H,6H-Oxeto[2,3-f] researchgate.netnih.govbenzodioxole to understand its behavior in different solvents and its potential interactions with biological macromolecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry allows for the prediction of spectroscopic data, which can aid in the identification and structural elucidation of new compounds. DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net For complex heteroaromatic systems, comparing calculated NMR data with experimental observations can confirm molecular geometries. nih.govresearchgate.net For instance, in studies of other benzodioxole derivatives, the characteristic signals in ¹H-NMR include a singlet peak for the -CH₂- group of the benzodioxole ring, while ¹³C-NMR spectra show distinct signals for the carbonyl and methoxy (B1213986) carbons where applicable. najah.edu Similar computational analyses for 2H,6H-Oxeto[2,3-f] researchgate.netnih.govbenzodioxole would be invaluable for characterizing its structure.

Computational Mechanistic Elucidation of Synthetic Transformations

Theoretical calculations can provide deep insights into reaction mechanisms, complementing experimental synthetic chemistry. DFT calculations have been used to suggest that energy barriers in the formation of complex structures, such as those containing a benzo researchgate.netnih.govoxazin-3(4H)-one moiety, can be overcome by the energy released from an exothermic reaction, making the formation thermodynamically favorable. nih.gov The synthesis of various benzodioxole derivatives involves multi-step processes, including esterification and Friedel-Crafts type reactions. nih.gov Computational modeling of these synthetic pathways for 2H,6H-Oxeto[2,3-f] researchgate.netnih.govbenzodioxole could help optimize reaction conditions and yields.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. QSAR analyses have been performed on 1,3-benzodioxole derivatives to study their efficiency as corrosion inhibitors. researchgate.net In other studies, QSAR models for different heterocyclic compounds have shown that inhibitory activity can be correlated with molecular descriptors such as atomic polarizability, the number of hydrogen-bond donors, and the energy of the highest occupied molecular orbital (HOMO). nih.gov These models are crucial for designing new compounds with enhanced activity. nih.gov

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design. For example, docking studies of various heterocyclic compounds have been conducted to determine their binding affinity and interactions with biological targets like proteins and DNA. nih.govmdpi.com These studies calculate binding energies and identify key interactions, such as hydrogen bonds, with amino acid residues in a protein's active site. nih.gov Although no specific docking studies for 2H,6H-Oxeto[2,3-f] researchgate.netnih.govbenzodioxole were found, its structural features suggest it could be a candidate for such investigations to explore its potential biological targets.

Mechanistic Studies of Chemical Reactions Involving the Oxeto 2,3 F 1 2 Benzodioxole Core

Investigation of Ring-Opening and Ring-Closing Reactions of the Oxetane (B1205548) Moiety

The strained four-membered oxetane ring in the 2H,6H-Oxeto[2,3-f] acs.orgbeilstein-journals.orgbenzodioxole core is susceptible to ring-opening reactions under various conditions. These reactions can be initiated by electrophiles, nucleophiles, or photochemical activation.

Acid-catalyzed ring-opening is a common pathway, where protonation of the oxetane oxygen is the initial step, followed by nucleophilic attack. The regioselectivity of the nucleophilic attack is influenced by the stability of the resulting carbocationic intermediate. In the context of the fused benzodioxole system, the electronic effects of the aromatic ring would play a significant role in directing the cleavage. For instance, Brønsted acids can catalyze the annulation of 3-aryloxetan-3-ols with 1,2-diols to form 1,4-dioxanes, a reaction that proceeds through selective activation of the oxetanol and intramolecular ring-opening of the oxetane. nih.gov

Photochemical ring-opening and cycloreversion of oxetanes are also well-documented processes. acs.org The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a primary method for synthesizing oxetanes. nih.govwikipedia.org The reverse reaction, a photochemical cycloreversion, can also occur, often proceeding through short-lived 1,4-diradical intermediates. acs.org For the 2H,6H-Oxeto[2,3-f] acs.orgbeilstein-journals.orgbenzodioxole system, irradiation with light could potentially induce cleavage of the oxetane ring to generate a diradical species, which could then undergo further reactions.

Ring-closing reactions to form the oxetane ring in such fused systems are often achieved through intramolecular Williamson ether synthesis from a suitably functionalized precursor. However, the formation of a four-membered ring via 4-exo-tet cyclization can be kinetically disfavored. beilstein-journals.org Alternative strategies, such as the intramolecular opening of a three-membered ring like an epoxide, can provide a thermodynamically favorable route to the oxetane ring. beilstein-journals.orgbeilstein-journals.org

The table below summarizes potential ring-opening reactions of the oxetane moiety in 2H,6H-Oxeto[2,3-f] acs.orgbeilstein-journals.orgbenzodioxole based on analogous systems.

Reaction TypeInitiator/CatalystProbable MechanismPotential Products
Acid-Catalyzed Ring-OpeningBrønsted or Lewis AcidsProtonation/coordination to oxetane oxygen, followed by nucleophilic attack.Dihydroxylated benzodioxole derivatives.
Photochemical Ring-OpeningUV LightFormation of a 1,4-diradical intermediate upon photoexcitation.Isomeric ring-opened products or cycloreversion fragments.
Reductive Ring-OpeningFrustrated Lewis Pairs (e.g., B(C6F5)3/hydrosilane)Activation by a silylium (B1239981) cation leading to ring-opening and reduction. acs.orgSubstituted benzodioxole derivatives. acs.org

Mechanisms of Functional Group Interconversion on the Benzodioxole Ring

The benzodioxole ring in 2H,6H-Oxeto[2,3-f] acs.orgbeilstein-journals.orgbenzodioxole can undergo various functional group interconversions (FGI), which are fundamental transformations in organic synthesis. solubilityofthings.comub.eduwikipedia.orgfiveable.menumberanalytics.com These reactions allow for the modification of the aromatic part of the molecule, introducing new functionalities and enabling the synthesis of a diverse range of derivatives.

Electrophilic aromatic substitution is a key reaction for functionalizing the benzodioxole ring. cymitquimica.com The electron-donating nature of the dioxole group directs incoming electrophiles to the positions ortho and para to the oxygen atoms. In the case of 2H,6H-Oxeto[2,3-f] acs.orgbeilstein-journals.orgbenzodioxole, the fused oxetane ring would further influence the regioselectivity of these substitutions. Studies on related benzodioxole systems have shown that reactions like nitration and halogenation proceed readily. ontosight.ai For example, the rates of detritiation in 1,3-benzodioxole (B145889) have been studied to understand the reactivity of different positions on the aromatic ring. publish.csiro.au

Other important FGIs on the benzodioxole moiety include the conversion of existing functional groups. For instance, a nitro group can be reduced to an amino group, which can then be further modified. Carboxylic acid derivatives can be synthesized from appropriate precursors, providing handles for amide bond formation or other transformations. nih.govnajah.edumdpi.com The synthesis of various benzodioxole derivatives with different functional groups has been reported, highlighting the versatility of this ring system in chemical synthesis. nih.govresearchgate.net

The following table provides examples of functional group interconversions that could be applied to the benzodioxole ring of the target compound.

Reaction TypeReagentsMechanismProduct Functional Group
NitrationHNO3/H2SO4Electrophilic Aromatic SubstitutionNitro (-NO2)
BrominationBr2/FeBr3Electrophilic Aromatic SubstitutionBromo (-Br)
Reduction of Nitro GroupH2/Pd/C or Sn/HClCatalytic Hydrogenation or Metal/Acid ReductionAmino (-NH2)
Amide FormationCarboxylic Acid, Coupling Agent (e.g., EDCI), AmineNucleophilic Acyl SubstitutionAmide (-CONHR)

Rearrangement Reactions of the Fused System

The strained nature of the 2H,6H-Oxeto[2,3-f] acs.orgbeilstein-journals.orgbenzodioxole core makes it a candidate for various rearrangement reactions, which can lead to the formation of new and often complex molecular architectures. These rearrangements can be triggered by thermal, acidic, or photochemical conditions.

Skeletal rearrangements of polycyclic oxetanes have been observed, often driven by the release of ring strain. For instance, the bromination of a polycyclic oxetane using CBr4/Ph3P led to an unexpected skeletal rearrangement to an isomeric dibromo compound, involving the migration of a C-C bond within the strained framework. scispace.com In the case of 2H,6H-Oxeto[2,3-f] acs.orgbeilstein-journals.orgbenzodioxole, acid catalysis could promote rearrangements involving the oxetane ring, potentially leading to the formation of five- or six-membered heterocyclic systems. A study on 3-aryloxetan-3-ols demonstrated a Brønsted acid-catalyzed synthesis of 1,4-dioxanes, which involves a rearrangement-like process. nih.gov

Photochemical rearrangements are also a possibility. Upon photoexcitation, the molecule could undergo bond reorganizations leading to isomeric structures. For example, photochemical ring expansion reactions of oxetanes to form tetrahydrofuran (B95107) derivatives have been reported, proceeding through the formation of an ylide intermediate followed by a sigmatropic rearrangement. rsc.org

The table below outlines potential rearrangement reactions for the 2H,6H-Oxeto[2,3-f] acs.orgbeilstein-journals.orgbenzodioxole system based on analogous transformations.

Reaction TypeConditionsProbable MechanismPotential Products
Acid-Catalyzed Skeletal RearrangementStrong Acid (e.g., Tf2NH)Protonation, carbocation formation, and subsequent bond migration.Isomeric fused heterocyclic systems (e.g., containing furan (B31954) or pyran rings).
Photochemical Ring ExpansionUV Light, PhotosensitizerFormation of an ylide intermediate followed by a sigmatropic rearrangement. rsc.orgFused tetrahydrofuran derivatives. rsc.org
Frustrated Lewis Pair Catalyzed RearrangementB(C6F5)3, HydrosilaneFormation of a phenonium ion intermediate leading to aryl migration. acs.orgRearranged products with aryl group migration. acs.org

Radical-Mediated Processes and Pathways

Radical reactions offer a powerful tool for the functionalization of heterocyclic compounds. The 2H,6H-Oxeto[2,3-f] acs.orgbeilstein-journals.orgbenzodioxole core possesses sites that are susceptible to radical attack or can participate in radical-mediated processes.

The oxetane ring can be involved in radical reactions, particularly those initiated by photoredox catalysis. For example, the generation of an oxetane radical via a Minisci-type reaction has been used to couple the oxetane moiety to heteroaromatic bases. acs.org This suggests that under appropriate radical-generating conditions, the 2H,6H-Oxeto[2,3-f] acs.orgbeilstein-journals.orgbenzodioxole system could undergo similar transformations.

The benzodioxole ring is also reactive towards radicals. Hydroxyl radicals have been shown to mediate the demethylenation of (methylenedioxy)phenyl compounds, leading to the formation of catechols. nih.gov Furthermore, benzodioxole derivatives have been shown to participate in photoredox/copper-catalyzed cascade radical cyclization reactions. bohrium.com A difunctionalization reaction of benzothiazolium bromides with benzodioxole proceeds via a benzodioxole radical intermediate. mdpi.com

The following table summarizes potential radical-mediated reactions involving the 2H,6H-Oxeto[2,3-f] acs.orgbeilstein-journals.orgbenzodioxole core.

Reaction TypeRadical Source/InitiatorProbable MechanismPotential Products
Minisci-type ReactionFe-catalyst, Radical PrecursorAddition of an oxetane-derived radical to a protonated heterocycle. acs.orgC-functionalized benzodioxole derivatives.
Oxidative DemethylenationHydroxyl Radicals (e.g., from Fenton reaction)Attack of hydroxyl radical on the methylenedioxy bridge. nih.govCatechol derivatives. nih.gov
Radical CyclizationPhotoredox Catalyst, Copper CatalystFormation of a radical on a side chain followed by intramolecular cyclization. bohrium.comAnnulated heterocyclic products.

Pericyclic Reactions and Their Stereochemical Course

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another important class of transformations that could be relevant to the 2H,6H-Oxeto[2,3-f] acs.orgbeilstein-journals.orgbenzodioxole system. msu.eduebsco.comwikipedia.orglibretexts.org These reactions are often highly stereospecific and can be initiated by heat or light.

One of the most well-known pericyclic reactions is the Diels-Alder reaction, a [4+2] cycloaddition. ebsco.com While the benzodioxole ring itself is aromatic and generally a poor diene, derivatives with extended conjugation could potentially participate in such reactions. More likely are cycloaddition reactions involving the C=C bond of a substituent on the benzodioxole ring.

Electrocyclic reactions, which involve the formation of a sigma bond between the termini of a conjugated pi system, are another type of pericyclic reaction. msu.edu The reverse reaction, electrocyclic ring-opening, is also common. For the 2H,6H-Oxeto[2,3-f] acs.orgbeilstein-journals.orgbenzodioxole system, if a conjugated polyene system were present as a substituent, it could undergo an electrocyclic ring closure. Theoretical studies on the electrocyclic reactions of 6π-electron systems provide a framework for predicting the stereochemical outcome of such transformations. researchgate.net

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene to form an oxetane, is a key pericyclic reaction for the synthesis of the oxetane ring itself. nih.govwikipedia.orgnih.govmdpi.comcambridgescholars.comresearchgate.net The stereochemistry of this reaction is complex and depends on whether the reaction proceeds from a singlet or triplet excited state of the carbonyl compound.

The table below outlines some theoretical pericyclic reactions that could be envisaged for derivatives of 2H,6H-Oxeto[2,3-f] acs.orgbeilstein-journals.orgbenzodioxole.

Reaction TypeConditionsKey FeatureStereochemical Outcome
Diels-Alder ReactionHeat[4+2] cycloaddition of a diene substituent.Controlled by the Woodward-Hoffmann rules.
Electrocyclic Ring ClosureHeat or LightIntramolecular cyclization of a conjugated polyene substituent.Conrotatory or disrotatory, depending on conditions and number of π electrons.
[2+2] PhotocycloadditionUV LightIntermolecular reaction of a C=C bond with an alkene.Depends on the excited state multiplicity.

Kinetic and Thermodynamic Studies of Reaction Pathways

Understanding the kinetic and thermodynamic parameters of reactions involving the 2H,6H-Oxeto[2,3-f] acs.orgbeilstein-journals.orgbenzodioxole core is essential for predicting reaction feasibility, optimizing reaction conditions, and elucidating reaction mechanisms. While specific data for this exact molecule are scarce, studies on related systems provide valuable insights.

The ring strain of oxetane is significant, estimated to be around 25.5 kcal/mol, which is a major thermodynamic driving force for its ring-opening reactions. beilstein-journals.org Theoretical studies using computational methods like CBS-QB3 and density functional theory (DFT) have been employed to calculate the thermochemical properties and kinetic parameters for the formation of cyclic ethers from hydroperoxyalkyl radicals. acs.org These studies provide data on barrier heights and reaction exothermicities for the formation of oxetanes. acs.org

Kinetic data for the thermal decomposition of cyclic ethers have also been investigated. unizar.es For oxetanes, the low-temperature reactivity is characterized by the competition between multiple reaction channels on complex potential energy surfaces. unizar.es The C-H bond dissociation enthalpies in cyclic ethers have been calculated, showing trends with ring size and the position of the ether oxygen. researchgate.net These data are crucial for understanding the reactivity of these compounds in radical reactions.

The following table presents a summary of the types of kinetic and thermodynamic data that are relevant to understanding the reactivity of the 2H,6H-Oxeto[2,3-f] acs.orgbeilstein-journals.orgbenzodioxole core, based on studies of analogous systems.

PropertyMethod of DeterminationRelevance to Reaction Mechanisms
Ring Strain EnergyComputational ChemistryProvides a thermodynamic basis for the propensity of the oxetane ring to undergo ring-opening reactions.
Enthalpy of Formation (ΔH°f)Computational Chemistry, Isodesmic ReactionsHelps to determine the overall thermodynamics of a reaction.
Reaction Barrier Heights (Ea)Computational Chemistry, Experimental KineticsA key kinetic parameter that determines the rate of a reaction.
Bond Dissociation Enthalpies (BDE)Computational ChemistryCrucial for understanding the feasibility and regioselectivity of radical reactions.

Structure Activity Relationship Sar Studies of 2h,6h Oxeto 2,3 F 1 2 Benzodioxole Derivatives

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the 2H,6H-Oxeto[2,3-f] nih.govnih.govbenzodioxole core can be significantly modulated by the introduction of various substituents onto the aromatic ring. The electronic properties of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can alter the electron density distribution across the molecule, thereby influencing the reactivity of the fused oxetane (B1205548) ring.

Research on analogous structures, such as benzoquinone derivatives, demonstrates that reactivity is significantly enhanced by the presence of EWGs. nih.gov For instance, the rate constants for reactions are markedly higher for derivatives with electron-withdrawing substituents compared to those with electron-donating ones. nih.gov Applying this principle to the 2H,6H-Oxeto[2,3-f] nih.govnih.govbenzodioxole system, one can infer that EWGs (e.g., nitro, cyano, or halogen groups) on the benzene (B151609) ring would likely increase the electrophilicity of the oxetane ring carbons, making them more susceptible to nucleophilic attack. Conversely, EDGs (e.g., alkoxy or alkyl groups) would be expected to decrease this reactivity. This modulation of reactivity is crucial for designing derivatives that can form stable covalent or non-covalent interactions with their biological targets.

Selectivity is also governed by these substituent effects. The placement of substituents can introduce steric hindrance or create new hydrogen bonding opportunities, directing the interaction of the molecule towards a specific binding pocket or isoform of a target protein.

Table 1: Predicted Impact of Aromatic Substituents on the Reactivity of the Oxetane Ring in 2H,6H-Oxeto[2,3-f] nih.govnih.govbenzodioxole Derivatives

Substituent (R)Electronic EffectPredicted Impact on Oxetane Ring Reactivity
-NO₂Strong Electron-WithdrawingHigh susceptibility to nucleophilic attack
-CNStrong Electron-WithdrawingHigh susceptibility to nucleophilic attack
-ClWeak Electron-WithdrawingModerate susceptibility to nucleophilic attack
-HNeutralBaseline reactivity
-CH₃Weak Electron-DonatingReduced susceptibility to nucleophilic attack
-OCH₃Strong Electron-DonatingLow susceptibility to nucleophilic attack

Note: This table is illustrative and based on general principles of electronic effects in aromatic systems.

Influence of Stereochemistry on Molecular Recognition and Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological macromolecules like enzymes and receptors are themselves chiral. Enantiomers, which are non-superimposable mirror images, can exhibit vastly different pharmacological profiles despite having identical chemical formulas and physical properties in an achiral environment. google.com

For derivatives of the 2H,6H-Oxeto[2,3-f] nih.govnih.govbenzodioxole scaffold, particularly those with a stereocenter, the spatial arrangement of atoms is critical for molecular recognition. A prominent example is found in related spiro-oxindole compounds containing a furo[2,3-f] nih.govnih.govbenzodioxole core, which is structurally analogous to the oxeto-benzodioxole system. In these compounds, the (S)- and (R)-enantiomers show significant differences in their ability to modulate voltage-gated sodium channels. google.com One enantiomer may fit perfectly into a receptor's binding site, leading to a potent biological response, while its mirror image may bind weakly or not at all.

The crystal structure of related benzodioxole-containing molecules shows that the five-membered dioxole ring is nearly planar. researchgate.net This planarity, combined with the defined three-dimensional geometry of the oxetane ring and any chiral centers, creates a rigid conformation that is key for specific interactions with biological targets. The precise orientation of substituents dictated by the stereochemistry determines the potential for hydrogen bonds, hydrophobic interactions, and van der Waals forces within the target's binding pocket.

Table 2: Differential Activity of Enantiomers in a Structurally Related Spiro[furo[2,3-f] nih.govnih.govbenzodioxole] Derivative

EnantiomerBiological TargetObserved ActivityReference
(S)-enantiomerVoltage-gated sodium channelsPotent inhibitor, effective in pain models google.com
(R)-enantiomerVoltage-gated sodium channelsSignificantly lower inhibitory activity google.com

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a powerful strategy in drug design used to modify a molecule's physicochemical properties, improve potency, reduce toxicity, or enhance pharmacokinetics without losing the desired biological activity. nih.govresearchgate.net This involves substituting a functional group or a part of the scaffold with another group that has similar steric and electronic properties. nih.govresearchgate.net

For the 2H,6H-Oxeto[2,3-f] nih.govnih.govbenzodioxole scaffold, several bioisosteric replacements can be envisioned:

Oxetane Ring Replacement: The strained four-membered oxetane ring could be replaced by other cyclic systems such as an azetidine, cyclobutane, or even a less-strained five-membered ring like a tetrahydrofuran (B95107). This "scaffold hopping" could lead to compounds with improved stability or novel interaction patterns. nih.govresearchgate.net

Ring Atom Replacement: The oxygen atoms in the dioxole ring could be replaced with other heteroatoms. For instance, replacing an oxygen with a sulfur atom could modify the ring's geometry and hydrogen-bonding capacity.

The successful application of bioisosteric replacement has been demonstrated in many drug discovery programs, such as the substitution of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring, which led to a significant enhancement in anti-leukemic activity in a series of compounds. nih.gov

Correlation of Structural Features with Specific Biological Interactions

The ultimate goal of SAR studies is to establish a clear correlation between specific structural features and a molecule's interaction with a biological target, leading to a desired therapeutic effect. This involves identifying the key pharmacophoric elements within the scaffold that are responsible for activity.

For derivatives based on the fused benzodioxole heterocyclic system, specific biological activities have been linked to distinct structural elements. In the case of the spiro[furo[2,3-f] nih.govnih.govbenzodioxole-7,3′-indol]-2′(1′H)-one series, the entire scaffold is crucial for the inhibition of voltage-gated sodium channels, a key mechanism for treating pain and certain neurological conditions. google.com

Key correlations identified in these related compounds include:

The Core Scaffold: The rigid tricyclic furo[2,3-f] nih.govnih.govbenzodioxole system serves as a rigid framework to correctly orient the interacting substituents.

The Spiro-Linkage: The spirocyclic nature of the compound creates a defined three-dimensional shape that is essential for fitting into the receptor's binding site.

Substituents on the Indole (B1671886) Ring: The nature of the substituent at the N1' position of the indole ring is critical for potency. For example, a {[5-(trifluoromethyl)furan-2-yl]methyl} group was found to confer high activity. google.com

Furthermore, SAR studies on other heterocyclic compounds, like 1,2,3-triazoles, have shown that it is possible to define structural features associated not only with desired efficacy (e.g., tumoricidal activity) but also with potential liabilities like neurotoxicity. nih.gov This underscores the importance of comprehensive SAR analysis to develop compounds with a favorable therapeutic window by correlating specific structural modifications with both on-target and off-target biological interactions.

Table 3: Correlation of Structural Features with Biological Target for Spiro[furo[2,3-f] nih.govnih.govbenzodioxole] Analogs

Structural FeatureBiological Interaction/SignificanceReference
Furo[2,3-f] nih.govnih.govbenzodioxole CoreProvides a rigid scaffold for optimal substituent presentation. google.com
Spiro-oxindole MoietyCreates a specific 3D conformation essential for binding. google.com
N1'-Substituent (e.g., substituted furanylmethyl)Critical for potency and interaction with the binding site of voltage-gated sodium channels. google.com
Stereochemistry at Spiro CenterDetermines enantiomeric selectivity; (S)-enantiomer is significantly more potent. google.com

Exploration of Biological Interactions and Molecular Mechanisms of 2h,6h Oxeto 2,3 F 1 2 Benzodioxole Derivatives

Investigations into Enzyme Inhibition Mechanisms (e.g., COX, LDH)

Derivatives of 1,3-benzodioxole (B145889) have been the focus of studies investigating their potential as enzyme inhibitors, particularly targeting cyclooxygenase (COX) and lactate (B86563) dehydrogenase (LDH), enzymes implicated in inflammation and cancer metabolism, respectively.

Cyclooxygenase (COX) Inhibition:

A series of benzodioxole derivatives have been synthesized and evaluated for their inhibitory activity against COX-1 and COX-2 enzymes. najah.edu These compounds, designed to be structurally similar to the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, demonstrated moderate inhibitory activity. najah.edu

Notably, benzodioxole acetate (B1210297) compounds bearing halogen substituents (Br, Cl, I) on the phenyl ring exhibited greater potency against COX-1 (IC50 values ranging from 1.12–27.06 µM) compared to their corresponding acetic acid analogs (IC50 values of 4.25–33.7 µM). najah.edu Conversely, the acetic acid benzodioxole derivative lacking a halogen (4a) showed more potent inhibition of both COX-1 and COX-2 (IC50 = 1.45 and 3.34 µM, respectively) than its acetate counterpart (3a) (IC50 = 12.32 and 14.34 µM, respectively). najah.edu Interestingly, most of the synthesized compounds displayed better selectivity for COX-2 over COX-1 when compared to Ketoprofen, a phenomenon potentially attributed to the larger benzodioxole moiety. najah.edunih.gov

Interactive Data Table: COX Inhibition by Benzodioxole Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM)
3a 12.32 14.34
4a 1.45 3.34
Halogenated Acetates (3b-3f) 1.12 - 27.06 1.30 - 37.45
Halogenated Acids (4b-4e) 4.25 - 33.7 2.35 - 39.14

| 4f | 0.725 | - |

Lactate Dehydrogenase (LDH) Inhibition:

Given that many cancer cells rely on aerobic glycolysis, a process in which LDH plays a crucial role, targeting this enzyme presents a viable strategy for cancer therapy. nih.gov Research into new 1,3-benzodioxole derivatives as potential LDHA inhibitors has yielded promising results. nih.gov Specifically, compounds 2 and 10 , which feature two aromatic rings and a -CF3 group, demonstrated selective inhibition of LDHA with IC50 values of 13.63 µM and 47.2 µM, respectively. nih.gov This suggests that the 1,3-benzodioxole scaffold, particularly when substituted with specific chemical moieties, can effectively interact with and inhibit the activity of LDH. nih.gov

Studies on Receptor Agonism/Antagonism at a Molecular Level (e.g., Auxin Receptors)

In the realm of plant biology, derivatives of 1,3-benzodioxole have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.gov Auxins are a class of plant hormones that are critical for various aspects of plant growth and development, particularly root formation. nih.gov

Through computer-aided drug discovery, a series of N-(benzo[d] najah.edunih.govdioxol-5-yl)-2-(one-benzylthio) acetamides, designated K-1 to K-22, were designed and synthesized. nih.gov Among these, the compound K-10 demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice). nih.gov This effect was shown to be mediated through its interaction with the TIR1 auxin receptor. nih.gov

Further investigations using auxin-related mutants confirmed that K-10 possesses auxin-like physiological functions and is recognized by TIR1. nih.gov Molecular docking analyses revealed that K-10 exhibits a stronger binding affinity for TIR1 than the natural auxin, 1-naphthylacetic acid (NAA). nih.gov This enhanced binding is believed to be the basis for its superior root growth-promoting activity. nih.gov

Modulation of Cellular Pathways (e.g., Cell Cycle Arrest in Cell Lines)

Several derivatives of 1,3-benzodioxole have demonstrated the ability to interfere with the cell cycle, a fundamental process for cell proliferation. This modulation of cellular pathways is a key mechanism behind their observed antiproliferative effects.

Specifically, certain carboxamide-containing benzodioxole derivatives have been shown to induce cell cycle arrest. najah.edu For instance, compound 2a was found to cause an arrest in the G2/M phase of the cell cycle in Hep3B cancer cells, with an activity level (8.07%) comparable to that of the well-known anticancer drug doxorubicin (B1662922) (7.4%). najah.edu Similarly, compound 2b also induced G2/M phase arrest. najah.edu This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

The induction of G2/M arrest is a common mechanism of action for many anticancer agents, including microtubule-targeting compounds. biorxiv.org While the precise molecular targets within the cell cycle machinery for these benzodioxole derivatives are still under investigation, their ability to halt cell division at this critical checkpoint highlights their potential as therapeutic agents.

Antioxidant Mechanisms and Free Radical Scavenging Activity

A significant body of research has focused on the antioxidant properties of 1,3-benzodioxole derivatives. These compounds have been shown to act as effective free radical scavengers, a mechanism that underpins their potential therapeutic applications in conditions associated with oxidative stress.

The antioxidant activity of these derivatives is often attributed to their chemical structure. scirp.org The presence of the benzodioxole ring system, along with various substituents, can influence their ability to donate electrons and neutralize reactive oxygen species (ROS). najah.edu For example, certain benzodiazepine (B76468) derivatives of benzodioxole have demonstrated moderate antioxidant activity, which is thought to arise from the interaction of the benzodiazepine structure with free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl). najah.edu

The free radical scavenging capacity of phenolic compounds, a class to which some benzodioxole derivatives belong, is largely dependent on the number and arrangement of hydroxyl groups on the aromatic ring. scirp.org These hydroxyl groups can readily donate a hydrogen atom to a free radical, thereby stabilizing it and preventing it from causing cellular damage. scirp.org

A newly isolated 1,3-benzodioxole derivative, Hypecoumic acid, exhibited moderate antioxidative activity in a DPPH-scavenging assay with an IC50 value of 86.3 ± 0.2 μM. nih.gov This further supports the notion that the 1,3-benzodioxole scaffold can be a valuable template for the development of novel antioxidant agents. najah.edunih.gov

Antiproliferative Activities in Cell Lines

Derivatives of 1,3-benzodioxole have demonstrated significant antiproliferative activity against a variety of cancer cell lines, underscoring their potential as anticancer agents. najah.edunih.gov

Carboxamide-containing benzodioxole derivatives, in particular, have shown potent cytotoxic effects. najah.edu For example, compounds 2a and 2b exhibited notable anticancer activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. najah.edu The presence of a dimethoxy phenyl amide moiety in these compounds, which is structurally related to the potent anticancer agent combretastatin (B1194345) A-4 (CA-4), is believed to contribute to their activity. najah.edu In contrast, benzodioxole derivatives lacking the amide group showed weak or negligible cytotoxicity. najah.edu

Furthermore, some 1,3-benzodioxole derivatives have been shown to enhance the antitumor efficacy of other established anticancer drugs. For instance, when conjugated with arsenical precursors, 1,3-benzodioxole derivatives led to a slower elimination of the arsenicals in mice, maintaining an effective concentration in the blood for a longer duration. mdpi.comnih.gov This resulted in improved anti-proliferation by inducing oxidative stress and apoptosis in cancer cells. mdpi.comnih.gov

Interactive Data Table: Antiproliferative Activity of Benzodioxole Derivatives

Compound Cell Line IC50
2a Hep3B Potent
2b Hep3B Potent
5a-7b HeLa, Caco-2, Hep3B Weak (IC50 3.94-9.12 mM)

| Compound 8 | 52 human tumor cell lines | 10⁻⁷ to 10⁻⁵ M |

Interaction with Biological Macromolecules (e.g., DNA, proteins)

The biological activities of 2H,6H-Oxeto[2,3-f] najah.edunih.govbenzodioxole derivatives are intrinsically linked to their interactions with key biological macromolecules such as DNA and proteins. While direct binding studies with the core 2H,6H-Oxeto[2,3-f] najah.edunih.govbenzodioxole structure are limited, research on related benzodioxole and heterocyclic compounds provides insights into potential mechanisms.

Some compounds with heterocyclic structures similar to benzodioxole derivatives have been shown to induce DNA damage. nih.gov For example, certain chromone-triazole hybrids have been found to cause DNA damage, as indicated by the detection of ɣ-H2AX, a marker of DNA double-strand breaks. nih.gov This suggests that some benzodioxole derivatives could potentially exert their cytotoxic effects by directly or indirectly damaging DNA, thereby triggering cell cycle arrest and apoptosis.

In terms of protein interactions, the enzyme inhibition and receptor binding studies discussed in previous sections (7.1 and 7.2) are prime examples of the interaction of these derivatives with specific proteins. The binding of benzodioxole derivatives to the active sites of enzymes like COX and LDH, or to the ligand-binding domain of receptors like TIR1, directly modulates the function of these proteins. najah.edunih.govnih.gov Molecular docking studies have been employed to visualize and analyze these interactions at the atomic level, revealing the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the compound-protein complex. nih.govbiorxiv.org

Mechanisms of Action in In Vitro Biological Assays

The mechanisms of action for 2H,6H-Oxeto[2,3-f] najah.edunih.govbenzodioxole derivatives in various in vitro biological assays are multifaceted and often depend on the specific derivative and the biological system being studied.

In antidiabetic assays, certain benzodioxole carboxamide derivatives have been shown to inhibit the α-amylase enzyme. mdpi.com This enzyme is responsible for the breakdown of complex carbohydrates into simple sugars, and its inhibition can help to control postprandial hyperglycemia. The in vitro α-amylase inhibitory effects of these derivatives were evaluated, and their IC50 values were determined, with some compounds showing promising activity. mdpi.com

In the context of anticancer activity, the mechanisms observed in vitro include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. najah.edumdpi.comnih.gov As previously mentioned, some derivatives cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. najah.edu Others have been shown to induce oxidative stress by inhibiting the thioredoxin system, which ultimately leads to apoptosis. mdpi.comnih.gov Furthermore, some benzodioxole derivatives have been observed to reduce the secretion of tumor markers like α-fetoprotein (α-FP) from cancer cells, indicating a modulation of cancer cell function. najah.edu

The antioxidant activity of these compounds is typically assessed in vitro using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.gov The ability of a compound to decolorize the DPPH radical is a measure of its hydrogen-donating ability and, consequently, its antioxidant capacity. scirp.org

Potential Applications in Chemical Synthesis and Materials Science

2H,6H-Oxeto[2,3-f]nih.govresearchgate.netbenzodioxole as a Building Block in Organic Synthesis

The unique strained ring system of the oxetane (B1205548) fused with the electron-rich benzodioxole core suggests that 2H,6H-Oxeto[2,3-f] nih.govresearchgate.netbenzodioxole could serve as a valuable building block in organic synthesis. The 1,3-benzodioxole (B145889) unit itself is a precursor for a wide range of more complex molecules, particularly in the pharmaceutical industry. chemicalbook.com Its synthesis typically involves the condensation of catechol with a suitable methylene (B1212753) source. chemicalbook.com The presence of the oxetane ring introduces specific reactivity, making the fused system susceptible to ring-opening reactions under either acidic or basic conditions. This reactivity can be exploited to introduce diverse functional groups, thereby enabling the construction of complex molecular architectures. For instance, nucleophilic attack on the oxetane ring could lead to the formation of substituted 1,3-benzodioxole derivatives with potential applications in various fields.

Development of Novel Scaffolds for Drug Discovery (Lead Compound Identification)

The 1,3-benzodioxole moiety is a recognized "privileged scaffold" in drug discovery, appearing in numerous bioactive natural products and synthetic drugs. enamine.net This scaffold has been associated with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com The incorporation of an oxetane ring is a modern strategy in medicinal chemistry to enhance properties such as metabolic stability, solubility, and target-binding affinity. nih.gov The fusion of these two motifs in 2H,6H-Oxeto[2,3-f] nih.govresearchgate.netbenzodioxole could, therefore, lead to the development of novel molecular scaffolds for identifying lead compounds in drug discovery programs. For example, derivatives of this scaffold could be designed and synthesized to target specific biological pathways implicated in various diseases.

Applications in Agrochemical Research (e.g., Plant Growth Regulators)

Derivatives of 1,3-benzodioxole have shown promise in agrochemical research. For instance, certain N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides have been identified as potent auxin receptor agonists that promote root growth in plants like Arabidopsis thaliana and Oryza sativa (rice). frontiersin.org These findings suggest that the 1,3-benzodioxole scaffold can be a starting point for the development of new plant growth regulators. frontiersin.org The introduction of an oxetane ring, as in 2H,6H-Oxeto[2,3-f] nih.govresearchgate.netbenzodioxole , could modulate the biological activity and physical properties of these compounds, potentially leading to more effective and selective agrochemicals.

Role in the Design of Functional Materials (e.g., Polymers, Optoelectronic Materials)

The aromatic and heterocyclic nature of 2H,6H-Oxeto[2,3-f] nih.govresearchgate.netbenzodioxole suggests its potential use in the design of functional materials. The 1,3-benzodioxole unit can influence the electronic properties of a molecule. While specific research on polymers derived from this exact oxeto-fused system is not available, the general class of oxadiazole-containing polymers, which are also five-membered heterocycles, has been explored for applications in optoelectronics. mdpi.com The strained oxetane ring could potentially be utilized in ring-opening polymerization reactions to create novel polymers with unique properties. The resulting polymers might exhibit interesting thermal, mechanical, or optical characteristics, making them candidates for advanced materials applications.

Future Research Directions and Emerging Methodologies for 2h,6h Oxeto 2,3 F 1 2 Benzodioxole Chemistry

Exploration of Novel Synthetic Strategies for Complex Derivatives

The synthesis of the core 1,3-benzodioxole (B145889) ring system is typically achieved by the methylenation of catechols. wikipedia.org However, the creation of more complex and functionally diverse derivatives, including those with fused ring systems like the oxetane (B1205548) in 2H,6H-Oxeto[2,3-f] nih.govnih.govbenzodioxole, necessitates the development of more sophisticated synthetic strategies. Future research will likely focus on:

Photocatalysis and Electrochemistry: These methods offer novel pathways for C-H activation and bond formation under mild conditions, enabling the direct functionalization of the benzodioxole core and the construction of strained ring systems.

Flow Chemistry: Continuous flow synthesis can provide better control over reaction parameters, improve safety for hazardous reactions, and facilitate rapid library synthesis for screening purposes.

Multicomponent Reactions: Designing one-pot reactions where three or more reactants combine to form a complex product can significantly improve synthetic efficiency and reduce waste. researchgate.net

An illustrative example of synthetic targets could be the generation of a library of substituted derivatives to probe structure-activity relationships (SAR).

Derivative Substitution Pattern Proposed Synthetic Approach Potential Yield (%)
Derivative AC4-AminePalladium-catalyzed Buchwald-Hartwig amination75-85%
Derivative BC7-TrifluoromethylCopper-catalyzed trifluoromethylation60-70%
Derivative CFused Lactone RingRhodium-catalyzed C-H annulation55-65%
Derivative DC4,C7-Di-arylSuzuki cross-coupling80-90%

Advanced Spectroscopic and Imaging Techniques for Real-time Studies

Standard characterization of 1,3-benzodioxole derivatives relies on NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. nih.govmdpi.com However, to understand dynamic processes such as reaction mechanisms or interactions with biological targets, more advanced techniques are required.

2D NMR Spectroscopy: Techniques like HSQC, HMBC, and NOESY will be crucial for the unambiguous structural elucidation of complex, polycyclic derivatives.

In-situ Spectroscopy: The use of techniques like process IR and Raman spectroscopy can allow for real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data.

Fluorescence Spectroscopy: For derivatives exhibiting fluorescence, this technique can be used to study binding interactions with biomolecules, such as plasma carrier proteins like serum albumin. nih.gov Changes in fluorescence intensity can indicate binding events and help quantify binding affinities. nih.gov

The following table illustrates the kind of spectroscopic data that would be essential for characterizing a novel derivative.

Technique Parameter Illustrative Data for a Hypothetical Derivative
¹H NMRChemical Shift (δ)6.95 (s, 1H, Ar-H), 6.15 (s, 2H, O-CH₂-O), 4.50 (t, 2H, Oxetane-CH₂), 3.80 (t, 2H, Oxetane-CH₂)
¹³C NMRChemical Shift (δ)148.0, 145.0, 120.0, 108.0, 101.5 (O-CH₂-O), 75.0 (Oxetane-C), 68.0 (Oxetane-CH₂)
Mass Spec (ESI-MS)m/z[M+H]⁺ calculated for C₉H₈O₃: 165.0495; found: 165.0492
FT-IRWavenumber (cm⁻¹)2920 (C-H), 1610 (C=C aromatic), 1250 (C-O ether), 970 (Oxetane ring)

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Computational chemistry is an indispensable tool in modern chemical research. nih.gov The integration of AI and machine learning (ML) can accelerate the discovery process for new 2H,6H-Oxeto[2,3-f] nih.govnih.govbenzodioxole derivatives.

Predictive Modeling: ML models can be trained on existing data from 1,3-benzodioxole derivatives to predict properties such as solubility, toxicity, and biological activity for new, hypothetical structures.

De Novo Design: Generative AI models can design novel molecular structures based on a desired set of properties, potentially identifying promising candidates for synthesis that might not be conceived through traditional medicinal chemistry approaches.

Reaction Prediction and Optimization: AI tools can predict the outcomes of unknown reactions and suggest optimal conditions, streamlining the synthetic process and reducing the number of failed experiments.

Targeted Mechanism-Based Drug Design (Pre-clinical Focus)

Many 1,3-benzodioxole derivatives are known to possess biological activities, including anticancer and antioxidant properties. researchgate.netnajah.edu A future focus for derivatives of 2H,6H-Oxeto[2,3-f] nih.govnih.govbenzodioxole would be mechanism-based drug design.

Target Identification: Identifying specific biological targets (e.g., enzymes, receptors) is the first step. The 1,3-benzodioxole scaffold has been associated with activities against targets like tubulin and cyclooxygenase (COX) enzymes. nih.govresearchgate.net

Molecular Docking: Computational docking studies can simulate the binding of newly designed derivatives to the active site of a target protein, helping to prioritize compounds for synthesis.

In Vitro Assays: Synthesized compounds would be evaluated in preclinical studies using cell-based assays (e.g., cytotoxicity against cancer cell lines) and enzyme inhibition assays to confirm their biological activity and mechanism of action. nih.gov

Sustainable and Environmentally Benign Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on "green chemistry" principles to minimize environmental impact.

Catalysis: Utilizing highly efficient catalysts, including biocatalysts (enzymes), can reduce energy consumption and the need for stoichiometric reagents.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents is a key goal.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product reduces waste generation. researchgate.net

Investigations into Biodegradation and Environmental Fate (Chemical Perspective)

Understanding the environmental fate of new chemical entities is crucial. The 1,3-benzodioxole ring can be metabolized by microorganisms. For example, Pseudomonas putida has been shown to be capable of biodegrading a fluorinated benzodioxole derivative. nih.gov

Metabolite Identification: Research would focus on identifying the metabolic products formed during biodegradation. This often involves cleavage of the dioxole ring. nih.govsigmaaldrich.com

Degradation Pathways: Elucidating the sequence of chemical reactions that lead to the breakdown of the molecule is essential. Studies have shown that oxidation, often initiated by dioxygenase enzymes, can be a key first step, leading to intermediates like catechols. nih.gov

Kinetics and Persistence: Determining the rate of degradation under various environmental conditions (e.g., aerobic, anaerobic) will help assess the compound's environmental persistence.

Q & A

Q. What are the foundational synthetic routes for preparing 2H,6H-Oxeto[2,3-f][1,3]benzodioxole derivatives?

A common method involves methylenation of catechol derivatives using dichloromethane as a methylene donor in the presence of K₂CO₃ and DMSO as a solvent under ambient pressure. This approach yields 1,3-benzodioxole scaffolds with high purity (89.1% yield) and is scalable for laboratory synthesis. Characterization typically employs IR, ¹H NMR, and GC analysis .

Q. Which spectroscopic techniques are essential for characterizing 1,3-benzodioxole derivatives?

Nuclear Magnetic Resonance (NMR), particularly ¹H and ¹³C NMR, is critical for structural elucidation, supplemented by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for molecular weight confirmation. For example, nOe experiments and chemical shift analysis resolve stereochemical ambiguities in fused-ring systems .

Q. What biological activities are commonly associated with 1,3-benzodioxole-containing compounds?

The 1,3-benzodioxole moiety is linked to diverse bioactivities, including antioxidant (e.g., DPPH scavenging with IC₅₀ = 86.3 μM) and antitumor effects. These activities are often attributed to electron-rich aromatic systems that modulate redox pathways or enzyme inhibition .

Advanced Research Questions

Q. How can advanced synthetic strategies improve regioselectivity in coumarin-benzodioxole hybrid systems?

Recyclization of pyranochromone cores using hydrazine or guanidine derivatives as nucleophiles in MeOH-DMF/NaOMe mixtures enables selective formation of pyrazole- or pyrimidine-coumarin hybrids. Solvent polarity and base strength critically influence reaction pathways and product distribution .

Q. What methodologies address contradictions in reported bioactivity data for 1,3-benzodioxole derivatives?

Discrepancies in bioassay results (e.g., antioxidant vs. cytotoxic effects) may arise from variations in cell lines, assay conditions, or substituent effects. Systematic comparative studies using standardized protocols (e.g., LDHA inhibition assays vs. DPPH scavenging) are recommended to resolve inconsistencies .

Q. How do solvent and pH conditions affect spectral data interpretation for benzodioxole derivatives?

Solvent polarity and pH can alter NMR chemical shifts due to hydrogen bonding or protonation states. For instance, DMSO-d₆ may induce downfield shifts in hydroxyl groups, while acidic media stabilize enolic tautomers in oxime derivatives, necessitating controlled conditions for reproducibility .

Q. What mechanistic insights explain the dual antioxidant and cytotoxic properties of 1,3-benzodioxole derivatives?

Structure-activity relationship (SAR) studies suggest that electron-donating groups (e.g., methoxy) enhance antioxidant capacity via radical stabilization, while halogen substituents (e.g., chloro) may promote cytotoxicity through DNA intercalation or enzyme inhibition. Computational docking studies can further elucidate target interactions .

Q. How can reaction pathways be optimized for spiro-fused benzodioxole systems?

Spirocyclic derivatives, such as those involving furo[2,3-f][1,3]benzodioxole, require precise stoichiometry and catalyst selection. For example, trifluoromethyl furan methylation followed by cyclization under basic conditions achieves high spiro-selectivity. Reaction monitoring via TLC or HPLC ensures intermediate control .

Q. What advanced computational tools validate the molecular dynamics of benzodioxole derivatives?

Molecular dynamics simulations (e.g., using NAMD or GROMACS) predict conformational stability and solvent interactions. For example, density functional theory (DFT) calculations can correlate spectral data with electronic structures, aiding in polymorph identification .

Q. How do substituent positions influence LDHA inhibition in 1,3-benzodioxole-based anticancer agents?

Meta-substituted derivatives exhibit stronger LDHA binding due to optimal steric and electronic alignment with the enzyme's active site. In vitro assays using ZYP-5052 media and recombinant LDHA validate inhibitory potency, with IC₅₀ values guiding SAR refinements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.